Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate
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Overview
Description
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-methylphenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5-phenyl-3-oxo-2(3H)-furanylidene)acetate
- Methyl (5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene)acetate
- Methyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
Uniqueness
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Properties
CAS No. |
97180-96-6 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
methyl (2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H12O4/c1-9-3-5-10(6-4-9)12-7-11(15)13(18-12)8-14(16)17-2/h3-8H,1-2H3/b13-8+ |
InChI Key |
VEIIXMIJRSTZOE-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)OC)/O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)OC)O2 |
Origin of Product |
United States |
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